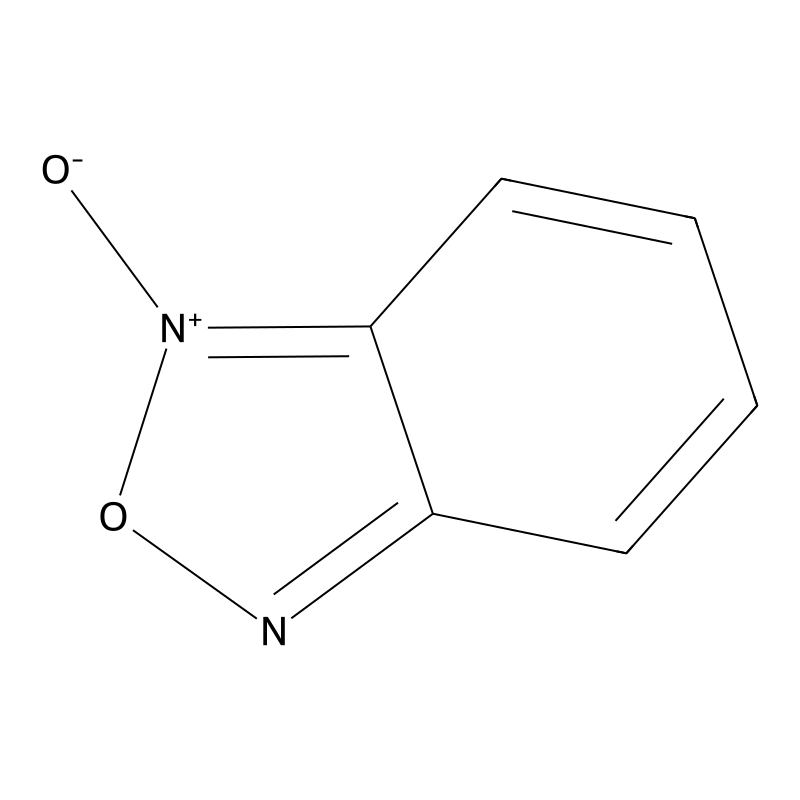

Benzofuroxan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benzofuroxan is a heterocyclic organic compound characterized by a fused benzene and furoxan ring structure. The molecular formula of benzofuroxan is CHNO, and it features a unique arrangement that incorporates both an aromatic system and a five-membered ring containing nitrogen and oxygen. This compound is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and agricultural science.

Benzofuroxan is considered a hazardous material due to the following reasons:

Medicinal Chemistry and Drug Development

Benzofuroxan derivatives have been extensively studied for their promising biological activities, including:

- Anticancer properties: Benzofuroxans exhibit cytotoxic effects against various cancer cell lines. Studies suggest they can inhibit DNA synthesis and induce DNA damage, leading to cell death []. Their ability to release nitric oxide (NO), a signaling molecule involved in tumor suppression, further contributes to their antitumor potential [].

- Antimicrobial activity: Research indicates that certain benzofuroxan derivatives possess antibacterial and antifungal properties. These findings suggest their potential as therapeutic agents against various infectious diseases [].

- Other potential applications: Scientists are exploring benzofuroxan derivatives for their possible roles in treating neurodegenerative diseases, inflammatory conditions, and vascular diseases [, , ].

It's important to note that most of the research on benzofuroxan derivatives is still in the preclinical stages, and further investigation is needed to determine their safety and efficacy in humans.

Material Science and Functional Materials

Beyond medicinal applications, benzofuroxan is also being explored for its potential in material science:

- High-nitrogen energetic materials: Due to its high nitrogen content, benzofuroxan is being investigated as a potential component in explosives and propellants []. However, further research is needed to assess its feasibility and safety in these applications.

- Functional materials: Benzofuroxan derivatives are being explored for their potential use in sensors, catalysis, and organic electronics due to their unique properties, such as redox activity and photoluminescence [, ].

Benzofuroxan and its derivatives have demonstrated significant biological activities. They are particularly noted for their:

- Antimicrobial Properties: Certain benzofuroxan derivatives exhibit antimicrobial effects, making them candidates for agricultural applications as growth stimulators for crops .

- Enzyme Inhibition: Benzofuroxan has been studied for its ability to inhibit cysteine proteases by modifying catalytic-site thiol groups .

- Oxidizing Agents: The compound acts as a chromophoric oxidizing agent, reacting with various biological thiols, which can be leveraged in biochemical assays .

The synthesis of benzofuroxan can be achieved through several methods:

- Aromatic Nucleophilic Substitution: This method involves the reaction of 4,6-dichloro-5-nitrobenzofuroxan with different amines to produce various substituted benzofuroxans .

- Furoxan Formation: Benzofuroxan can be synthesized via the cyclization of appropriate precursors that contain both benzene and furoxan functionalities.

- Photochemical Synthesis: Utilizing light to induce reactions that yield benzofuroxan derivatives is another innovative approach.

Benzofuroxan finds applications across multiple domains:

- Agriculture: As growth stimulators and antimicrobial agents for crops.

- Pharmaceuticals: In drug development due to its enzyme inhibition properties.

- Materials Science: Its photochemical properties allow for potential uses in photoresponsive materials.

Studies on benzofuroxan interactions reveal its capacity to modify biological macromolecules:

- Thiol Interactions: Research indicates that benzofuroxan selectively reacts with thiol groups in proteins, which can alter their function and activity .

- Enzyme Modulation: Interaction studies have shown that benzofuroxan can inhibit specific enzymes by covalent modification of active site residues .

Benzofuroxan shares structural similarities with several other compounds, each possessing unique properties:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| Benzofurazan | Fused benzene and furazan | Known for its stability and lower reactivity compared to benzofuroxan. |

| 1,2,5-Oxadiazole | Five-membered heterocycle | Exhibits different reactivity patterns due to the absence of the furoxan moiety. |

| 1,2-Dioxole | Dioxole ring | More stable but less reactive compared to benzofuroxan; used in polymer chemistry. |

Benzofuroxan's unique combination of reactivity due to the furoxan ring and its aromatic nature distinguishes it from these similar compounds. Its ability to participate in diverse

XLogP3

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 42 of 46 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant